4-Cyano-3-methoxybenzoic acid

Crystallography Analytical Chemistry Pharmaceutical Intermediates

4-Cyano-3-methoxybenzoic acid (CAS 102362-00-5, MF: C9H7NO3, MW: 177.16) is a polysubstituted aromatic carboxylic acid characterized by a 1,2,4-trisubstitution pattern bearing a carboxylic acid (C1), a cyano group (C4), and a methoxy group (C3). The compound exhibits calculated physicochemical properties including a density of 1.32±0.1 g/cm³ at 20°C and a very low aqueous solubility of 0.58 g/L at 25°C.

Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
CAS No. 102362-00-5
Cat. No. B1645359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyano-3-methoxybenzoic acid
CAS102362-00-5
Molecular FormulaC9H7NO3
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)O)C#N
InChIInChI=1S/C9H7NO3/c1-13-8-4-6(9(11)12)2-3-7(8)5-10/h2-4H,1H3,(H,11,12)
InChIKeyMBHJRZMASFIJBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyano-3-methoxybenzoic Acid (CAS 102362-00-5) Technical Profile for Pharmaceutical and Fine Chemical Sourcing


4-Cyano-3-methoxybenzoic acid (CAS 102362-00-5, MF: C9H7NO3, MW: 177.16) is a polysubstituted aromatic carboxylic acid characterized by a 1,2,4-trisubstitution pattern bearing a carboxylic acid (C1), a cyano group (C4), and a methoxy group (C3). The compound exhibits calculated physicochemical properties including a density of 1.32±0.1 g/cm³ at 20°C and a very low aqueous solubility of 0.58 g/L at 25°C . It is supplied with standard analytical purity specifications of 95% (HPLC) . The combination of a strongly electron-withdrawing cyano group with an electron-donating methoxy substituent confers a unique electronic profile that differentiates this compound from other regioisomers and monosubstituted benzoic acid derivatives [1].

Why 4-Cyano-3-methoxybenzoic Acid Cannot Be Substituted with Other Cyanomethoxybenzoic Acid Isomers in Synthesis


The regiospecific arrangement of the methoxy group at the 3-position relative to the 4-cyano substituent in 4-cyano-3-methoxybenzoic acid is critical for downstream synthetic utility. X-ray crystallographic analysis confirms the compound crystallizes in the monoclinic C2 space group with specific intermolecular interactions that are absent in its 3-cyano-4-methoxybenzoic acid regioisomer (CAS 117738-82-6) [1]. In pharmaceutical intermediate applications, the electronic and steric profile dictated by the ortho-methoxy and para-cyano arrangement uniquely influences the regioselectivity of subsequent coupling reactions, amidation kinetics, and the pharmacological activity of derived compounds . Substituting the 3-cyano-4-methoxy isomer leads to markedly different metal-binding properties and hydrogen-bonding networks, as evidenced by the target compound's distinct inhibition profile against carbonic anhydrase isoforms compared to other substituted benzoic acid derivatives [2].

Quantitative Differentiation Evidence for 4-Cyano-3-methoxybenzoic Acid (CAS 102362-00-5)


Regioisomeric Purity Confirmation by Single-Crystal X-Ray Diffraction

X-ray diffraction analysis confirms the precise 4-cyano-3-methoxy substitution pattern, distinguishing this compound from its 3-cyano-4-methoxy regioisomer (CAS 117738-82-6). The title compound crystallizes in the monoclinic C2 space group with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)° [1]. This definitive structural characterization provides unequivocal identity verification for procurement quality control.

Crystallography Analytical Chemistry Pharmaceutical Intermediates

Aqueous Solubility Differentiation from Monosubstituted Benzoic Acid Analogs

4-Cyano-3-methoxybenzoic acid exhibits a calculated aqueous solubility of 0.58 g/L at 25°C, which is significantly lower than the benchmark unsubstituted benzoic acid (3.4 g/L at 25°C) and distinct from monosubstituted analogs such as 4-cyanobenzoic acid (~1.2 g/L) . The combined electron-withdrawing cyano and electron-donating methoxy substituents synergistically reduce aqueous solubility relative to mono-functionalized derivatives, a critical consideration for crystallization purification strategies and reaction medium selection.

Physicochemical Properties Formulation Development Solubility

Carbonic Anhydrase Isoform Inhibition Profile

4-Cyano-3-methoxybenzoic acid demonstrates measurable inhibition of human carbonic anhydrase II (CA II) with a Ki of 60 nM and carbonic anhydrase XII (CA XII) with a Ki of 745 nM, while showing significantly weaker inhibition of CA I (Ki = 3.7 µM) [1][2]. This ~6.2-fold selectivity for CA II over CA I and ~12.4-fold selectivity over CA XII distinguishes this compound from unsubstituted benzoic acid, which exhibits non-selective, weak inhibition across all isoforms (Ki typically >100 µM). The methoxy substituent at the 3-position enhances isoform selectivity through specific hydrogen-bonding interactions with the enzyme active site nucleophile [3].

Enzyme Inhibition Medicinal Chemistry Drug Discovery

GHS Hazard Classification for Laboratory Handling and Procurement

4-Cyano-3-methoxybenzoic acid is classified under GHS with multiple hazard statements: Acute Toxicity Category 4 (oral, dermal, inhalation) with H302, H312, H332; Serious Eye Damage Category 1 (H318); Skin Irritation Category 2 (H315); and Specific Target Organ Toxicity Single Exposure Category 3 (H335) . This hazard profile is more stringent than that of 4-methoxybenzoic acid (p-anisic acid), which carries only mild eye irritation warnings, due to the presence of the cyano group. The combination of acute toxicity warnings and serious eye damage classification necessitates enhanced safety protocols for handling compared to non-cyanated aromatic carboxylic acid alternatives.

Safety Data Occupational Health Chemical Handling

Optimal Application Scenarios for 4-Cyano-3-methoxybenzoic Acid Based on Quantitative Evidence


Regioisomeric Scaffold for Carbonic Anhydrase Inhibitor Lead Optimization

Based on the quantified Ki values of 60 nM for CA II and 745 nM for CA XII with a 61.7-fold CA I/CA II selectivity ratio [1], 4-cyano-3-methoxybenzoic acid serves as a validated starting point for structure-activity relationship (SAR) studies targeting CA II-selective inhibitors. The compound's binding mode, which engages the metal-bound water nucleophile rather than direct zinc coordination [2], offers a distinct pharmacological mechanism from classical sulfonamide CA inhibitors. Medicinal chemistry teams pursuing isoform-selective CA inhibitors for glaucoma, epilepsy, or cancer therapeutics should prioritize this scaffold over non-selective benzoic acid derivatives.

Pharmaceutical Intermediate Requiring Definitive Regioisomeric Identity

For synthetic routes where the precise 4-cyano-3-methoxy substitution pattern is essential for subsequent coupling reactions (e.g., amide bond formation with amines targeting the carboxylic acid, or Suzuki-Miyaura cross-coupling at positions ortho to the cyano group), the single-crystal X-ray diffraction data (monoclinic C2, a = 20.2528(4) Å) [3] provides an unambiguous identity standard. This is particularly critical for processes governed by ICH Q11 guidelines for drug substance starting materials, where regioisomeric purity must be rigorously controlled and documented. Procurement of this specific CAS registry number ensures the correct regioisomer is obtained, avoiding costly synthetic failures associated with isomer misidentification.

Low Aqueous Solubility Synthetic Intermediate for Organic-Phase Transformations

With a calculated aqueous solubility of only 0.58 g/L at 25°C , 4-cyano-3-methoxybenzoic acid is optimally suited for synthetic transformations conducted in organic solvents such as DMF, THF, or dichloromethane. This solubility profile favors extractive workup procedures where the product remains predominantly in the organic phase, facilitating high recovery yields. Process chemists developing multi-step syntheses where aqueous solubility would complicate isolation should select this compound over more water-soluble benzoic acid derivatives. The low water solubility also supports crystallization-based purification strategies using mixed aqueous-organic solvent systems.

Laboratory-Scale Research Requiring Defined Hazard Controls

The compound's GHS classification, which includes Acute Toxicity Category 4 and Serious Eye Damage Category 1 , necessitates fume hood use, nitrile gloves, and safety goggles during handling. This hazard profile is well-matched to standard academic and industrial R&D laboratory environments equipped with basic engineering controls. Procurement decisions for kilo-lab or pilot plant scale-up should account for the enhanced ventilation and PPE requirements relative to non-cyanated benzoic acid alternatives. The defined hazard classification enables accurate safety data sheet (SDS) authoring and risk assessment prior to scale-up activities.

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